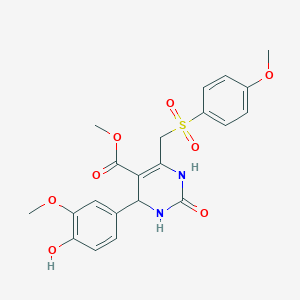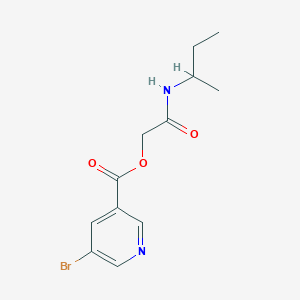
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives typically involves cyclocondensation reactions. For instance, Sarojini et al. (2015) discuss the synthesis of two sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives using acid-catalyzed cyclocondensation reactions, indicating a method that may be relevant to the compound (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015). Similarly, Chen et al. (2012) describe the synthesis of a methyl tetrahydropyrimidine-5-carboxylate via the modified Biginelli reaction, a procedure that could be adapted for the synthesis of the target compound (Chen, Liu, & Wang, 2012).
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is characterized by the conformation of the reduced pyrimidine ring, which can adopt forms between boat, screw-boat, and twist-boat, as discussed by Sarojini et al. (2015). This structural flexibility may impact the chemical reactivity and physical properties of such compounds (Sarojini et al., 2015).
Chemical Reactions and Properties
Tetrahydropyrimidine derivatives participate in a variety of chemical reactions, primarily due to their functional groups. The presence of methoxy and hydroxy groups may facilitate reactions such as esterification, alkylation, and others that modify the compound's solubility and reactivity. For instance, the reaction of methyl tetrahydropyrimidine-5-carboxylate with different reagents under microwave irradiation, as reported by Chen et al. (2012), highlights the compound's reactivity in forming new bonds and derivatives (Chen et al., 2012).
Physical Properties Analysis
The physical properties of tetrahydropyrimidine derivatives, such as solubility and melting points, are influenced by their molecular structure. For example, Ridka et al. (2019) investigated the solubility, enthalpy, and entropy of a methyl tetrahydropyrimidine-5-carboxylate in various solvents, revealing how solvent interactions affect these physical properties (Ridka, Matiychuk, Sobechko, Tyshchenko, Novyk, Sergeev, & Goshko, 2019).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
Research on compounds structurally related to Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has led to advancements in chemical synthesis and transformations. For instance, studies have explored the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones, revealing potential pathways for the synthesis of complex derivatives through rearrangement processes (Bullock et al., 1972). Additionally, the four-component Biginelli reaction has been utilized for the synthesis of functionalized pyrimidines, demonstrating the compound's role in the creation of novel chemical entities with potential applications in various fields (Gein et al., 2020).
Thermodynamic Properties
Research has also been conducted on the thermodynamic properties of related tetrahydropyrimidine derivatives. For example, the combustion energies of esters structurally similar to the compound have been experimentally determined, providing insight into their enthalpies of combustion and formation. This information is crucial for understanding the stability and reactivity of such compounds (Klachko et al., 2020).
Liquid Crystal Properties
Another area of research involves the synthesis and examination of liquid crystal properties of aryl esters of laterally substituted pyrimidinecarboxylic acids. Studies have shown that compounds with methyl and methoxy groups can exhibit nematic liquid crystal behavior, which has implications for materials science and the development of display technologies (Mikhaleva, 2003).
Antimicrobial and Antifungal Applications
Furthermore, the synthesis of chromone-pyrimidine coupled derivatives has been explored, with some compounds exhibiting significant in vitro antifungal and antibacterial activity. Such research highlights the potential of these chemical structures in the development of new antimicrobial agents (Tiwari et al., 2018).
Oxidation Studies
The oxidation of tetrahydropyrimidine derivatives with selenium dioxide has been studied, shedding light on the oxidation patterns of the methyl group and the influence of ring substitution on the final product structure. This research contributes to the broader understanding of oxidative processes in organic chemistry (Khanina & Dubur, 1982).
Propiedades
IUPAC Name |
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8S/c1-29-13-5-7-14(8-6-13)32(27,28)11-15-18(20(25)31-3)19(23-21(26)22-15)12-4-9-16(24)17(10-12)30-2/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVLSHYTOREJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)
![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)



![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)